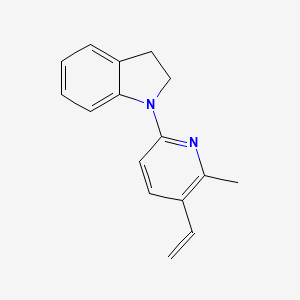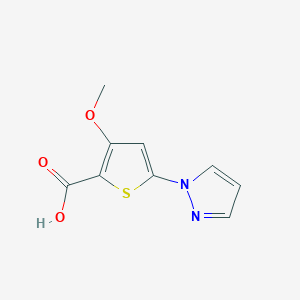
2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 3-chloro-4-fluoroaniline with acetylacetone to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, ketones, alcohols, and carboxylic acids. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid include:
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylacetic acid
- 4-Fluoro-3-chlorophenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrazole ring with a 3-chloro-4-fluorophenyl group and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propiedades
Fórmula molecular |
C13H12ClFN2O2 |
|---|---|
Peso molecular |
282.70 g/mol |
Nombre IUPAC |
2-[1-(3-chloro-4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H12ClFN2O2/c1-7-10(6-13(18)19)8(2)17(16-7)9-3-4-12(15)11(14)5-9/h3-5H,6H2,1-2H3,(H,18,19) |
Clave InChI |
TUOYEQHQOVKLGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC(=C(C=C2)F)Cl)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



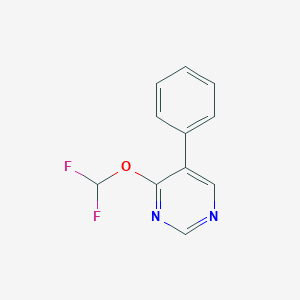

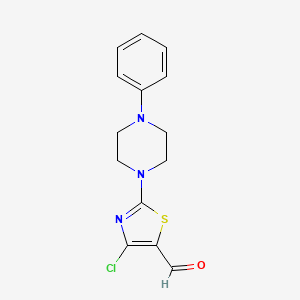
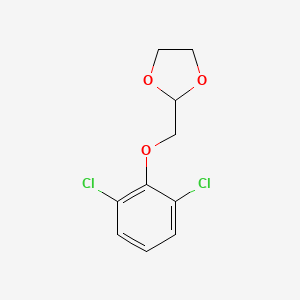

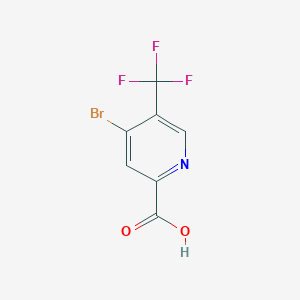
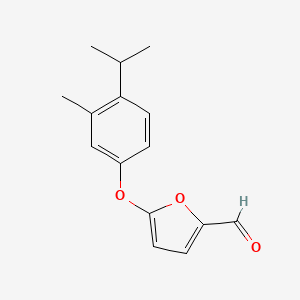
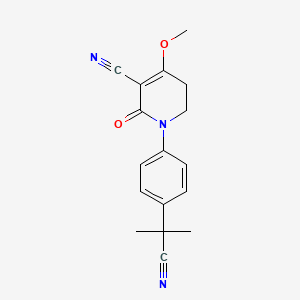
![2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine](/img/structure/B11811261.png)
